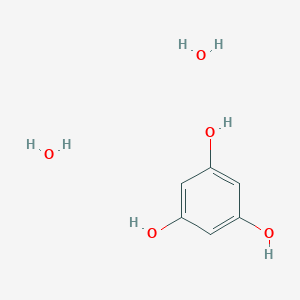

Phloroglucinol dihydrate

Description

Structure

3D Structure of Parent

Properties

CAS No. |

6099-90-7 |

|---|---|

Molecular Formula |

C6H8O4 |

Molecular Weight |

144.12 g/mol |

IUPAC Name |

benzene-1,3,5-triol;hydrate |

InChI |

InChI=1S/C6H6O3.H2O/c7-4-1-5(8)3-6(9)2-4;/h1-3,7-9H;1H2 |

InChI Key |

JPLWLTSPJLPUQK-UHFFFAOYSA-N |

SMILES |

C1=C(C=C(C=C1O)O)O.O.O |

Canonical SMILES |

C1=C(C=C(C=C1O)O)O.O |

Other CAS No. |

6099-90-7 |

Pictograms |

Irritant |

Synonyms |

1,3,5-Benzenetriol Hydrate (1:2); 1,3,5-Benzenetriol Dihydrate; Benzene-1,3,5-triol Dihydrate |

Origin of Product |

United States |

Foundational & Exploratory

Phloroglucinol Dihydrate: A Comprehensive Technical Guide on its Chemical Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

December 2025

Introduction

Phloroglucinol (B13840) is an organic compound that is one of three isomeric benzenetriols.[1] The dihydrate form, phloroglucinol dihydrate, is a versatile and crucial chemical reagent, widely recognized as a trifunctional phenolic building block in organic synthesis.[2] Its symmetrical 1,3,5-trihydroxybenzene structure makes it a key precursor for the synthesis of a wide range of compounds, including pharmaceuticals, flavonoids, and polymers.[2] In the realm of plant biology, phloroglucinol is utilized as a histochemical stain to detect lignin (B12514952) in cell walls, aiding in the study of plant development.[2] This technical guide provides an in-depth overview of the chemical structure and synthesis of phloroglucinol dihydrate, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and Properties

Phloroglucinol crystallizes from water as the dihydrate.[1] The inclusion of water molecules into its crystal lattice has a significant impact on its physical and chemical properties.[2]

The fundamental structure is a benzene (B151609) ring substituted with three hydroxyl groups at positions 1, 3, and 5. The dihydrate form incorporates two molecules of water into its crystal structure.

References

Understanding the Mechanism of Action of Phloroglucinol Dihydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phloroglucinol (B13840) dihydrate is a well-established therapeutic agent primarily utilized for its antispasmodic properties in the treatment of smooth muscle-related disorders of the gastrointestinal, biliary, and urinary tracts.[1] Its clinical efficacy stems from a direct, non-specific relaxant effect on smooth muscle cells. This technical guide provides an in-depth exploration of the core mechanisms underlying the pharmacological action of phloroglucinol dihydrate. It consolidates current knowledge on its molecular targets, signaling pathways, and the experimental methodologies employed to elucidate its activity. While precise quantitative data such as IC50 values for its primary targets are not extensively reported in publicly available literature, this guide summarizes the established qualitative mechanisms and provides detailed protocols for key experimental investigations.

Core Mechanism of Action: A Multi-Targeted Approach to Smooth Muscle Relaxation

Phloroglucinol dihydrate exerts its spasmolytic effect through a direct, musculotropic action on smooth muscle cells, independent of the autonomic nervous system. The primary mechanism involves the modulation of intracellular calcium levels, a critical determinant of smooth muscle contractility. This is achieved through a combination of effects on key regulatory proteins.

Inhibition of Voltage-Dependent Calcium Channels

A principal mechanism of phloroglucinol's action is the inhibition of voltage-dependent calcium channels (VDCCs) located on the plasma membrane of smooth muscle cells.[2][3] Influx of extracellular calcium through these channels is a primary trigger for the initiation of muscle contraction. By blocking these channels, phloroglucinol reduces the influx of calcium ions into the cell, thereby promoting muscle relaxation.[4]

Inhibition of Phosphodiesterases (PDEs)

Phloroglucinol has been shown to inhibit phosphodiesterase enzymes.[4] PDEs are responsible for the degradation of intracellular second messengers, cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP).[4] Inhibition of PDEs leads to an accumulation of cAMP and cGMP within the smooth muscle cell.[4] Elevated levels of these cyclic nucleotides activate protein kinases that phosphorylate various downstream targets, ultimately resulting in a decrease in intracellular calcium concentration and smooth muscle relaxation.[4]

Inhibition of Catechol-O-Methyltransferase (COMT)

An additional proposed mechanism contributing to the antispasmodic effect of phloroglucinol is its inhibitory activity against catechol-O-methyltransferase (COMT).[5] COMT is an enzyme involved in the metabolic degradation of catecholamines, such as norepinephrine.[6] By inhibiting COMT, phloroglucinol may increase the local concentration and duration of action of catecholamines. In the context of certain smooth muscles, this can lead to an increased sympathetic tone, which can contribute to muscle relaxation.[5][6]

Signaling Pathway of Phloroglucinol Dihydrate

The concerted action of phloroglucinol on its molecular targets converges on the regulation of intracellular calcium, the final common pathway for smooth muscle contraction and relaxation. The following diagram illustrates the key signaling events.

Caption: Signaling pathway of Phloroglucinol dihydrate in smooth muscle cells.

Quantitative Data

Specific quantitative data on the binding affinities and inhibitory concentrations (IC50/Ki) of phloroglucinol dihydrate for its primary molecular targets in smooth muscle are not extensively available in the reviewed literature. The following table summarizes the available quantitative information.

| Parameter | Value | Context | Reference |

| Clinical Efficacy | Comparable to dexketoprofen, metamizole, or scopolamine | Reduction of pain and spasms in biliary and urinary colic in Phase 3 clinical trials. | |

| Pharmacokinetics (Human) | Tmax: ~1.5 h (oral) | Plasma concentration after oral administration. | |

| t1/2: ~3.63 h (oral) | Elimination half-life after oral administration. | [5] |

Experimental Protocols

The following sections detail the methodologies for key experiments used to investigate the mechanism of action of phloroglucinol dihydrate.

Isolated Organ Bath for Smooth Muscle Contraction

This protocol is designed to assess the direct effect of phloroglucinol dihydrate on the contractility of isolated smooth muscle tissue.

Caption: Experimental workflow for the isolated organ bath assay.

Methodology:

-

Tissue Preparation: A segment of smooth muscle tissue (e.g., guinea pig ileum, rat uterus) is carefully dissected and placed in cold, oxygenated Krebs-Henseleit physiological salt solution.

-

Mounting: The tissue strip is suspended vertically in a temperature-controlled (37°C) organ bath containing Krebs-Henseleit solution, continuously bubbled with 95% O₂ and 5% CO₂. One end of the tissue is fixed, and the other is connected to an isometric force transducer.

-

Equilibration: The tissue is allowed to equilibrate for at least 60 minutes under a resting tension, with the physiological solution being replaced every 15-20 minutes.

-

Induction of Contraction: A stable, submaximal contraction is induced using a spasmogen such as potassium chloride (KCl) or a receptor agonist like acetylcholine.

-

Application of Phloroglucinol Dihydrate: Once a stable contraction is achieved, increasing concentrations of phloroglucinol dihydrate are added cumulatively to the organ bath.

-

Data Recording: The tension of the smooth muscle strip is continuously recorded using a data acquisition system.

-

Data Analysis: The relaxation induced by phloroglucinol dihydrate is measured as a percentage of the pre-induced contraction. A dose-response curve is constructed by plotting the percentage of relaxation against the logarithm of the phloroglucinol dihydrate concentration to determine the EC50 value.

Measurement of Intracellular Calcium Concentration

This protocol describes the use of a fluorescent calcium indicator to measure changes in intracellular calcium levels in cultured smooth muscle cells in response to phloroglucinol dihydrate.

Methodology:

-

Cell Culture: Primary smooth muscle cells or a suitable cell line are cultured on glass coverslips or in multi-well plates.

-

Dye Loading: The cells are incubated with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM, in a physiological buffer. The acetoxymethyl (AM) ester group facilitates the dye's entry across the cell membrane.[7]

-

De-esterification: Intracellular esterases cleave the AM group, trapping the fluorescent indicator inside the cells.

-

Baseline Measurement: The coverslip or plate is placed on the stage of a fluorescence microscope or in a fluorescence plate reader. A baseline fluorescence is recorded before the addition of any stimuli.

-

Cell Stimulation: The cells are stimulated with a contractile agonist to induce an increase in intracellular calcium.

-

Application of Phloroglucinol Dihydrate: Phloroglucinol dihydrate is then added to the cells, and the change in fluorescence is continuously monitored.

-

Data Analysis: The fluorescence intensity is converted to intracellular calcium concentration. The inhibitory effect of phloroglucinol dihydrate on the agonist-induced calcium increase is quantified.

Catechol-O-Methyltransferase (COMT) Inhibition Assay

This assay determines the inhibitory potential of phloroglucinol dihydrate on COMT activity.

Methodology:

-

Reaction Mixture Preparation: A reaction mixture is prepared containing a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.6), a COMT substrate (e.g., a catecholamine or a fluorescent substrate), the methyl donor S-adenosyl-L-methionine (SAM), and magnesium chloride.

-

Enzyme and Inhibitor Addition: Recombinant or purified COMT enzyme and varying concentrations of phloroglucinol dihydrate (or a known inhibitor as a positive control) are added to the reaction mixture.

-

Incubation: The reaction is incubated at 37°C for a defined period.

-

Reaction Termination: The enzymatic reaction is stopped.

-

Product Quantification: The amount of methylated product formed is quantified. This can be done using various methods, such as high-performance liquid chromatography (HPLC), radiometric assays, or fluorescence-based assays.

-

Data Analysis: The percentage of COMT inhibition is calculated for each concentration of phloroglucinol dihydrate. An IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Conclusion

Phloroglucinol dihydrate is a multifaceted antispasmodic agent that exerts its primary effect through the direct relaxation of smooth muscle. Its mechanism of action involves the inhibition of voltage-dependent calcium channels and phosphodiesterases, leading to a reduction in intracellular calcium concentrations. Furthermore, its potential to inhibit COMT may also contribute to its overall therapeutic effect. While the qualitative aspects of its mechanism are well-documented, a notable gap exists in the public domain regarding specific quantitative pharmacological data. The experimental protocols outlined in this guide provide a framework for researchers to further investigate and quantify the precise molecular interactions of phloroglucinol dihydrate, which will be crucial for the development of next-generation spasmolytic therapies.

References

- 1. youtube.com [youtube.com]

- 2. researchgate.net [researchgate.net]

- 3. content.protocols.io [content.protocols.io]

- 4. What is the mechanism of Phloroglucin? [synapse.patsnap.com]

- 5. Phloroglucinol: a pharmacological reevaluation. I. Smooth muscle relaxing properties. | Semantic Scholar [semanticscholar.org]

- 6. sketchviz.com [sketchviz.com]

- 7. Inhibition of catechol-O-methyltransferase by natural pentacyclic triterpenes: structure–activity relationships and kinetic mechanism - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Solubility of Phloroglucinol Dihydrate in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a thorough examination of the solubility of phloroglucinol (B13840) dihydrate in a variety of common laboratory solvents. Understanding the solubility characteristics of this compound is fundamental for its application in pharmaceutical formulations, chemical synthesis, and analytical research. This document offers both qualitative and quantitative data, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.

Core Data Presentation: Solubility Profile

The solubility of phloroglucinol dihydrate is a critical parameter for its handling and use in various experimental and manufacturing processes. The following table summarizes the available quantitative and qualitative solubility data in common laboratory solvents. It is important to note that solubility can be influenced by factors such as temperature, pH, and the specific form of the compound (anhydrous vs. dihydrate).

| Solvent | Formula | Solubility (Quantitative) | Solubility (Qualitative) | Citations |

| Water | H₂O | 1 g/100 mL | Sparingly soluble, Slightly soluble | [1][2][3][4][5][6] |

| Ethanol | C₂H₅OH | ~25 mg/mL (anhydrous) | Freely soluble, Soluble | [1][2][3][4][7][8] |

| Diethyl Ether | (C₂H₅)₂O | - | Soluble | [1][6][8][9] |

| Pyridine | C₅H₅N | - | Soluble | [1][6][9] |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | ~15 mg/mL (anhydrous) | Soluble | [7][10] |

| Acetone | (CH₃)₂CO | - | Soluble | [10] |

| Methylene Chloride | CH₂Cl₂ | - | Practically insoluble | [2][3][4] |

| Chloroform | CHCl₃ | - | Soluble | [10] |

| Dichloromethane | CH₂Cl₂ | - | Soluble | [10] |

| Ethyl Acetate | CH₃COOC₂H₅ | - | Soluble | [10] |

| Dimethylformamide (DMF) | (CH₃)₂NC(O)H | ~30 mg/mL (anhydrous) | - | [7] |

| Benzene | C₆H₆ | - | Slightly soluble (anhydrous) | [11] |

Note: Some quantitative data is for the anhydrous form of phloroglucinol, which may have different solubility characteristics than the dihydrate form. The qualitative descriptions provide a general understanding of solubility.

Experimental Protocols for Solubility Determination

The determination of a compound's solubility is a fundamental experimental procedure. Below is a generalized protocol that can be adapted for determining the solubility of phloroglucinol dihydrate in various solvents.

Objective: To determine the equilibrium solubility of phloroglucinol dihydrate in a specific solvent at a controlled temperature.

Materials:

-

Phloroglucinol dihydrate (analytical grade)

-

Selected solvent (HPLC grade or equivalent)

-

Volumetric flasks

-

Analytical balance

-

Temperature-controlled shaker or water bath

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer

-

Calibrated pH meter (for aqueous solutions)

Procedure:

-

Preparation of Saturated Solution:

-

Accurately weigh an excess amount of phloroglucinol dihydrate and add it to a known volume of the solvent in a sealed container (e.g., a screw-cap vial or a small flask). The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.

-

Place the container in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the mixture for a sufficient period to reach equilibrium. This can range from a few hours to 72 hours, depending on the solvent and the compound's dissolution rate. Preliminary studies are recommended to determine the time to reach equilibrium.[12]

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, allow the suspension to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter to remove any undissolved solid particles. This step is critical to prevent artificially high solubility readings.

-

-

Analysis of Solute Concentration:

-

Accurately dilute the filtered solution with the solvent to a concentration that falls within the linear range of the analytical method.

-

Quantify the concentration of phloroglucinol in the diluted solution using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

-

A standard calibration curve should be prepared using known concentrations of phloroglucinol dihydrate in the same solvent.

-

-

Calculation of Solubility:

-

Calculate the concentration of phloroglucinol dihydrate in the original saturated solution by accounting for the dilution factor.

-

The resulting concentration represents the solubility of phloroglucinol dihydrate in the chosen solvent at the specified temperature. The experiment should be performed in triplicate to ensure accuracy and reproducibility.[12]

-

Mandatory Visualization

The following diagram illustrates the general workflow for the experimental determination of solubility.

References

- 1. Phloroglucinol - Wikipedia [en.wikipedia.org]

- 2. Phloroglucinol dihydrate | 6099-90-7 [chemicalbook.com]

- 3. echemi.com [echemi.com]

- 4. chembk.com [chembk.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. Phloroglucinol CAS#: 108-73-6 [m.chemicalbook.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. Phloroglucinol SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

- 9. Phloroglucinol | 108-73-6 [chemicalbook.com]

- 10. Phloroglucinol dihydrate | CAS:6099-90-7 | Phenols | High Purity | Manufacturer BioCrick [biocrick.com]

- 11. Phloroglucinol | 108-73-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 12. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

The Biological and Chemical Significance of Phloroglucinol Dihydrate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phloroglucinol (B13840) dihydrate, a trihydroxybenzene, is a versatile organic compound with significant applications in the pharmaceutical and research sectors. Primarily recognized for its potent antispasmodic properties, its biological activities extend to anti-inflammatory, neuroprotective, antimicrobial, and anticancer effects. This technical guide provides a comprehensive overview of the chemical properties, biological significance, and mechanisms of action of phloroglucinol dihydrate. It includes a compilation of quantitative data, detailed experimental protocols for key assays, and visual representations of associated signaling pathways and experimental workflows to support researchers and professionals in drug development and scientific investigation.

Chemical and Physical Properties

Phloroglucinol (1,3,5-trihydroxybenzene) is a benzenetriol that can exist in equilibrium with its keto tautomer, 1,3,5-cyclohexanetrione.[1] From aqueous solutions, it crystallizes as a dihydrate.[1] The presence of three hydroxyl groups on the benzene (B151609) ring contributes to its chemical reactivity and biological activities.

Table 1: Physicochemical Properties of Phloroglucinol Dihydrate

| Property | Value | References |

| Chemical Formula | C₆H₆O₃·2H₂O | [2] |

| Molecular Weight | 162.14 g/mol | [2] |

| Appearance | White to off-white or light cream crystalline powder | [3][4] |

| Melting Point | 116-117 °C (dihydrate); 218-221 °C (anhydrous) | [1][3][5] |

| Solubility | Sparingly soluble in water; freely soluble in ethanol | [3][5] |

| pKa | 8.45 | [1] |

| Stability | Stable under normal conditions; sensitive to light and hygroscopic | [6][7] |

Biological Significance and Therapeutic Potential

Phloroglucinol dihydrate exhibits a broad spectrum of biological activities, making it a compound of significant interest for therapeutic applications.

Antispasmodic Activity

Phloroglucinol is widely used as an antispasmodic agent to relieve pain associated with smooth muscle spasms in the gastrointestinal, biliary, and urinary tracts.[3] Its mechanism of action involves the direct relaxation of smooth muscle cells, independent of the cholinergic pathway.[3] This is achieved through the inhibition of voltage-dependent calcium channels and phosphodiesterases.[3]

Anti-inflammatory and Antioxidant Activities

Phloroglucinol and its derivatives have demonstrated significant anti-inflammatory and antioxidant properties.[8] They can reduce the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6).[8] The anti-inflammatory effects are partly mediated through the regulation of the AMPK/Nrf2/HO-1 signaling pathway.[9] As an antioxidant, phloroglucinol can scavenge free radicals and reduce oxidative stress.[10]

Neuroprotective Effects

In vitro studies have shown that phloroglucinol possesses neuroprotective properties against oxidative stress-induced neuronal cell damage. It can attenuate cytotoxicity and reduce reactive oxygen species (ROS) in neuronal cell lines like SH-SY5Y.[11]

Antimicrobial Activity

Phloroglucinol and its derivatives exhibit broad-spectrum antimicrobial activity against various bacteria and fungi.[12] The proposed mechanisms of action include disruption of the cell membrane and induction of oxidative stress within the microbial cells.[13]

Anticancer Activity

Phloroglucinol has been shown to inhibit the growth of various cancer cell lines, including colon and prostate cancer cells.[14][15] Its anticancer effects are mediated through the induction of apoptosis via both extrinsic (Fas-mediated) and intrinsic (mitochondrial) signaling pathways.[14] It can also regulate signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt/mTOR pathway.[16][17]

Quantitative Data

The following tables summarize key quantitative data related to the biological activities of phloroglucinol and its derivatives.

Table 2: Anti-inflammatory Activity of Phloroglucinol Derivatives

| Compound | Target | IC₅₀ (µM) | Cell Line | Reference |

| Diacylphloroglucinol derivative | iNOS | 19.0 | RAW 264.7 | [3] |

| Diacylphloroglucinol derivative | NF-κB | 34.0 | - | [3] |

| Alkylated acylphloroglucinol derivative | iNOS | 19.5 | RAW 264.7 | [3] |

| Alkylated acylphloroglucinol derivative | NF-κB | 37.5 | - | [3] |

Table 3: Antimicrobial Activity of a Phloroglucinol Derivative (Compound A5)

| Microorganism | MIC (µg/mL) | MBC (µg/mL) | Reference |

| Methicillin-resistant Staphylococcus aureus (MRSA) | 0.98 | 1.95 | [18] |

Table 4: Anticancer Activity of Phloroglucinol in HT-29 Colon Cancer Cells

| Concentration (µg/mL) | % Apoptotic Cells (24h) | Reference |

| 12.5 | 10.31 | [14] |

| 25 | 17.77 | [14] |

| 50 | 24.11 | [14] |

Table 5: Pharmacokinetic Parameters of Phloroglucinol in Humans (Oral Administration)

| Parameter | Value | Reference |

| Tmax (Peak Plasma Time) | 15-20 minutes | [19] |

| Plasma Half-life | ~1 hour 40 minutes | [19] |

Table 6: Toxicological Data for Phloroglucinol

| Parameter | Value | Species | Reference |

| LD₅₀ (Oral) | 4 g/kg | Rat | [6] |

Key Signaling Pathways

Phloroglucinol exerts its diverse biological effects by modulating several key intracellular signaling pathways.

AMPK/Nrf2/HO-1 Signaling Pathway (Anti-inflammatory)

Phloroglucinol can activate AMP-activated protein kinase (AMPK), which in turn promotes the nuclear translocation of Nuclear factor erythroid 2-related factor 2 (Nrf2).[9] In the nucleus, Nrf2 binds to the antioxidant response element (ARE) in the promoter regions of antioxidant genes, such as heme oxygenase-1 (HO-1), leading to their transcription.[9] HO-1 has potent anti-inflammatory effects.

References

- 1. Phloroglucinol - Wikipedia [en.wikipedia.org]

- 2. Phloroglucinol dihydrate | C6H10O5 | CID 80196 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Phloroglucinol dihydrate | 6099-90-7 [chemicalbook.com]

- 4. spectrumchemical.com [spectrumchemical.com]

- 5. echemi.com [echemi.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. media.laballey.com [media.laballey.com]

- 8. Phloroglucinol dihydrate, 98% | Fisher Scientific [fishersci.ca]

- 9. Phloroglucinol possesses anti-inflammatory activities by regulating AMPK/Nrf2/HO-1 signaling pathway in LPS-stimulated RAW264.7 murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. benchchem.com [benchchem.com]

- 12. Phloroglucinol and Its Derivatives: Antimicrobial Properties toward Microbial Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Phloroglucinol induces apoptosis via apoptotic signaling pathways in HT-29 colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Phloroglucinol induces apoptosis through the regulation of insulin-like growth factor 1 receptor signaling pathways in human colon cancer HT-29 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Inactivation of the Reactive Oxygen Species-Dependent PI3K/Akt/Mtor Signaling Pathway by Phloroglucinol Contributes to Cytotoxicity in Hep3B Human Hepatocellular Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Antimicrobial activity and mechanism of anti-MRSA of phloroglucinol derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

Phloroglucinol Dihydrate: A Cornerstone Precursor in Modern Organic Synthesis

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Phloroglucinol (B13840) dihydrate, a hydrated form of 1,3,5-trihydroxybenzene, is a highly versatile and reactive aromatic compound that serves as a fundamental building block in a vast array of organic syntheses. Its unique chemical structure, characterized by three hydroxyl groups positioned symmetrically on a benzene (B151609) ring, imparts a high degree of nucleophilicity, making it an ideal precursor for the synthesis of a diverse range of molecules. This technical guide provides an in-depth overview of the properties, key reactions, and applications of phloroglucinol dihydrate in organic synthesis, with a particular focus on its role in the development of pharmaceutically active compounds.

Physicochemical Properties of Phloroglucinol and its Dihydrate

Phloroglucinol is a colorless, odorless crystalline solid. It exists in equilibrium with its keto tautomer, 1,3,5-cyclohexanetrione, a reactivity that is harnessed in various synthetic transformations. From water, phloroglucinol crystallizes as the dihydrate, which has a melting point of 116–117 °C. The anhydrous form melts at a much higher temperature, 218–220 °C.[1] A comprehensive understanding of its physical and chemical characteristics is crucial for its effective utilization in synthesis.

| Property | Value |

| Molecular Formula | C₆H₆O₃·2H₂O |

| Molecular Weight | 162.14 g/mol |

| Appearance | White to off-white crystalline powder[2] |

| Melting Point (Dihydrate) | 116-117 °C[1] |

| Melting Point (Anhydrous) | 218-221 °C[3][4] |

| Solubility | Sparingly soluble in water; freely soluble in ethanol (B145695) (96%); practically insoluble in methylene (B1212753) chloride.[3][4] |

| Stability | Stable under normal conditions. Incompatible with acid chlorides, acid anhydrides, bases, and oxidizing agents.[3][4] |

Phloroglucinol Dihydrate as a Precursor in Key Organic Reactions

The electron-rich nature of the phloroglucinol ring makes it highly susceptible to electrophilic aromatic substitution. This reactivity is the foundation for its use in several name reactions and synthetic transformations that are pivotal in the construction of complex molecules.

Acylation Reactions: The Hoesch and Friedel-Crafts Reactions

Acylation of phloroglucinol is a common strategy to introduce carbonyl functionalities, leading to the formation of valuable intermediates such as acetophenones and other acylphloroglucinols. These intermediates are precursors to a wide range of natural products and pharmaceuticals, including flavonoids and chromones.

The Hoesch reaction is a classic method for the synthesis of aryl ketones from electron-rich arenes and nitriles.[5] For instance, the reaction of phloroglucinol with acetonitrile (B52724) in the presence of a Lewis acid catalyst like zinc chloride and hydrogen chloride yields 2,4,6-trihydroxyacetophenone.[6][7]

A related and widely used method is the Friedel-Crafts acylation . This reaction employs acyl halides or anhydrides as acylating agents in the presence of a Lewis acid. A greener approach to the synthesis of 2,4-diacetylphloroglucinol (B43620) (DAPG), an antibiotic, utilizes acetic anhydride (B1165640) and a recyclable silica (B1680970) sulfuric acid (SSA) catalyst, achieving a high yield of 95%.[8]

Experimental Protocol: Synthesis of 2,4,6-Trihydroxyacetophenone via Hoesch Reaction [6]

-

Materials: Phloroglucinol (250 g, 1.98 mol), anhydrous acetonitrile (365 mL, 6.95 mol), diisopropyl ether (838 mL, 5.95 mol), fused zinc chloride (49.5 g, 0.36 mol), dry hydrogen chloride gas.

-

Procedure:

-

A mixture of well-dried phloroglucinol, anhydrous acetonitrile, diisopropyl ether, and finely powdered fused zinc chloride is cooled to 0 °C in an ice-salt mixture with stirring.

-

Dry HCl gas is passed through the mixture for 7 hours while maintaining the temperature at 0 °C.

-

The flask is then stored in an ice-chest or refrigerator overnight.

-

The diisopropyl ether is decanted, and the bulky orange-yellow precipitate is washed with diisopropyl ether (100 mL).

-

The solid is transferred to a round-bottom flask, and 2.5 L of distilled water is added.

-

The mixture is refluxed with stirring for 2 hours at 120 °C.

-

After cooling to room temperature and leaving overnight, pale yellow needles of 2,4,6-trihydroxyacetophenone are formed.

-

The product is filtered and dried under vacuum at 120 °C.

-

-

Yield: 96.2%

-

Purity: 99.9%

Formylation Reactions: The Gattermann Reaction

The Gattermann reaction introduces a formyl group onto the aromatic ring of phloroglucinol, typically using a mixture of hydrogen cyanide (HCN) and hydrogen chloride (HCl) with a Lewis acid catalyst.[9][10] A safer modification of this reaction utilizes zinc cyanide (Zn(CN)₂) in place of the highly toxic HCN gas.[10] This reaction provides a direct route to phloroglucinaldehyde, a key intermediate in the synthesis of various natural products.

Experimental Workflow: Synthesis and Evaluation of Phloroglucinol Derivatives

Caption: A generalized workflow for the synthesis and biological evaluation of phloroglucinol derivatives.

Applications in Drug Discovery and Development

Phloroglucinol and its derivatives exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties.[11] This has made them attractive scaffolds for the development of new therapeutic agents.

Anti-inflammatory Agents

Several synthetic phloroglucinol derivatives have demonstrated potent anti-inflammatory effects by inhibiting key inflammatory mediators such as inducible nitric oxide synthase (iNOS) and nuclear factor kappa B (NF-κB).[3][12] For instance, diacylphloroglucinol and alkylated monoacylphloroglucinol derivatives have been shown to be dual inhibitors of iNOS and NF-κB.[12]

| Compound | iNOS Inhibition IC₅₀ (µM) | NF-κB Inhibition IC₅₀ (µM) |

| Diacylphloroglucinol derivative | 19.0 ± 1.4 | 34.0 ± 8.5 |

| 1-[3-(4-Bromobenzyl)-2,4,6-trihydroxyphenyl]-2-methylpropan-1-one | 19.5 ± 0.7 | 37.5 ± 3.5 |

| 2-Methyl-1-[2,4,6-trihydroxy-3-(4-piperidin-1-ylmethylbenzyl)-phenyl]-propan-1-one | 19.0 ± 1.4 | 85.0 ± 21.2 |

Data from BenchChem Application Notes[3]

Signaling Pathways Targeted by Phloroglucinol Derivatives

The anti-inflammatory effects of certain phloroglucinol derivatives are mediated through the inhibition of the NF-κB and iNOS signaling pathways.

Caption: Inhibition of the NF-κB signaling pathway by phloroglucinol derivatives.

Caption: Inhibition of the iNOS signaling pathway by phloroglucinol derivatives.

Synthesis of Flavonoids and Other Bioactive Molecules

Phloroglucinol dihydrate is a key starting material in the synthesis of flavonoids, a large class of plant secondary metabolites with a wide range of biological activities.[13] The A-ring of the flavonoid scaffold is often derived from phloroglucinol. Various synthetic strategies, including the Baker-Venkataraman rearrangement and the Kostanecki reaction, utilize phloroglucinol derivatives to construct the flavonoid core.[14]

Beyond flavonoids, phloroglucinol is a precursor to a multitude of other bioactive compounds. For example, it is used in the industrial synthesis of the antispasmodic drug Flopropione.[1]

Conclusion

Phloroglucinol dihydrate's unique reactivity and versatility make it an indispensable tool in the arsenal (B13267) of the modern organic chemist. Its application spans from the synthesis of complex natural products to the development of novel therapeutic agents. The continued exploration of new reactions and synthetic methodologies involving this remarkable precursor promises to unlock further opportunities in drug discovery and materials science. This guide provides a foundational understanding of the core principles and practical applications of phloroglucinol dihydrate, serving as a valuable resource for researchers and professionals in the chemical and pharmaceutical sciences.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. Hoesch reaction - Wikipedia [en.wikipedia.org]

- 6. 2',4',6'-Trihydroxyacetophenone monohydrate synthesis - chemicalbook [chemicalbook.com]

- 7. Phloroglucinol - Wikipedia [en.wikipedia.org]

- 8. A greatly improved procedure for the synthesis of an antibiotic-drug candidate 2,4-diacetylphloroglucinol over silica sulphuric acid catalyst: multiva ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05424K [pubs.rsc.org]

- 9. lscollege.ac.in [lscollege.ac.in]

- 10. Gattermann reaction - Wikipedia [en.wikipedia.org]

- 11. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 12. Synthesis and Anti-Inflammatory Activities of Phloroglucinol-Based Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 14. mdpi.com [mdpi.com]

The Antioxidant Properties of Phloroglucinol Dihydrate: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the antioxidant properties of phloroglucinol (B13840) dihydrate, a naturally occurring phenolic compound with significant therapeutic potential.[1] Phloroglucinol, a monomer of phlorotannins found in brown algae and other plant sources, has demonstrated notable efficacy in mitigating oxidative stress, a key factor in the pathogenesis of numerous diseases.[2][3] This document outlines the quantitative antioxidant capacity of phloroglucinol, details the experimental protocols for its assessment, and visualizes the key mechanistic pathways and experimental workflows.

Quantitative Antioxidant Capacity of Phloroglucinol Dihydrate

The antioxidant efficacy of phloroglucinol has been quantified using various in vitro assays that measure its ability to scavenge free radicals and reduce oxidizing agents. The half-maximal inhibitory concentration (IC50) is a common metric, with lower values indicating greater antioxidant potency.

In Vitro Radical Scavenging Activity

Phloroglucinol exhibits potent, concentration-dependent scavenging effects against a variety of reactive oxygen species (ROS) and reactive nitrogen species (RNS).[4]

Table 1: IC50 Values for Radical Scavenging Activity of Phloroglucinol

| Radical | IC50 Value (µg/mL) | Source |

| DPPH (1,1-diphenyl-2-picrylhydrazyl) | 42 ± 1.00 | [5] |

| Nitric Oxide (NO) | 53.66 ± 1.52 | [5] |

| Superoxide (O₂⁻) | 102 ± 2.00 | [5] |

| Hydroxyl (•OH) | 180 ± 3.60 | [5] |

| Hydrogen Peroxide (H₂O₂) | 52.3 ± 1.52 | [5] |

Cellular Antioxidant Effects

In cellular models, phloroglucinol has been shown to protect against oxidative stress-induced cell damage by modulating endogenous antioxidant defense systems.

Table 2: Cellular Antioxidant Properties of Phloroglucinol

| Cell Line | Oxidative Stressor | Observed Effect | Source |

| Human HepG2 | tert-Butyl hydroperoxide (t-BOOH) | Reduced ROS levels, increased GSH, GPx, GR, and GST activities, and decreased lipid peroxidation. | [3] |

| Chinese hamster lung fibroblast (V79-4) | Hydrogen Peroxide (H₂O₂) | Increased catalase activity and protein expression; reduced H₂O₂-induced apoptosis. | [6] |

| LLC-PK1 renal epithelial cells | AAPH, SNP, pyrogallol, SIN-1 | Attenuated oxidative stress, increased cell viability, and decreased lipid peroxidation. | [4] |

| WI-38 human diploid fibroblast cells | Hydrogen Peroxide (H₂O₂) | Attenuated stress-induced premature senescence, increased cell viability, and inhibited lipid peroxidation. | [4] |

| HepG2 | Palmitate / H₂O₂ | Strengthened enzymatic and non-enzymatic antioxidant defense, reducing oxidative/nitrosative damage. | [7] |

Experimental Protocols

This section provides detailed methodologies for key in vitro and cellular assays used to evaluate the antioxidant properties of phloroglucinol dihydrate.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow.

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol (B129727) or Ethanol (B145695) (spectrophotometric grade)

-

Phloroglucinol dihydrate

-

Ascorbic acid or Trolox (positive control)

-

96-well microplate or spectrophotometer cuvettes

-

Microplate reader or spectrophotometer

Procedure:

-

DPPH Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should be freshly prepared and protected from light.[8]

-

Sample and Standard Preparation: Prepare a stock solution of phloroglucinol dihydrate in the same solvent. Create a series of dilutions from the stock solution. Prepare similar dilutions for the positive control (e.g., ascorbic acid).[8]

-

Assay Reaction: In a 96-well plate, add a specific volume of each phloroglucinol dilution (or standard) to the wells. Add an equal volume of the 0.1 mM DPPH solution to each well to initiate the reaction. A blank well should contain only the solvent and the DPPH solution.[8]

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[9]

-

Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[9]

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Blank - Absorbance of Sample) / Absorbance of Blank] x 100

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the reduction of the pre-formed ABTS radical cation (ABTS•+) by antioxidants, leading to a decrease in its characteristic blue-green color.

Materials:

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

-

Potassium persulfate (K₂S₂O₈)

-

Deionized water

-

Ethanol or other suitable solvent

-

Phloroglucinol dihydrate

-

Trolox (positive control)

-

96-well microplate or spectrophotometer cuvettes

-

Microplate reader or spectrophotometer

Procedure:

-

ABTS Radical Cation (ABTS•+) Solution Preparation:

-

Working Solution Preparation: Before use, dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.[11]

-

Sample and Standard Preparation: Prepare a stock solution of phloroglucinol dihydrate in a suitable solvent. Create a series of dilutions. Prepare similar dilutions for the Trolox standard.[11]

-

Assay Reaction: Add a small volume of the phloroglucinol dilution (or standard) to a larger volume of the ABTS•+ working solution and mix thoroughly.

-

Incubation: Incubate the reaction mixture at room temperature for a defined period (e.g., 6 minutes).

-

Measurement: Measure the absorbance at 734 nm.[11]

-

Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. The antioxidant capacity can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[11]

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.

Materials:

-

Acetate (B1210297) buffer (300 mM, pH 3.6)

-

TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)

-

Ferric chloride (FeCl₃) solution (20 mM in water)

-

Phloroglucinol dihydrate

-

Ferrous sulfate (B86663) (FeSO₄) or Trolox (standard)

-

96-well microplate

-

Microplate reader

Procedure:

-

FRAP Reagent Preparation: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.[12]

-

Sample and Standard Preparation: Prepare a stock solution of phloroglucinol dihydrate in a suitable solvent and create a series of dilutions. Prepare a standard curve using ferrous sulfate or Trolox.[12]

-

Assay Reaction: Add a small volume of the sample or standard to a larger volume of the pre-warmed FRAP reagent in a 96-well plate.[12]

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 4 minutes).[12]

-

Measurement: Measure the absorbance at 593 nm.[12]

-

Calculation: The antioxidant capacity is determined by comparing the change in absorbance of the sample to that of the ferrous sulfate standard curve. Results are expressed as FRAP values (in µM Fe²⁺ equivalents).

Cellular Antioxidant Activity (CAA) Assay using DCFH-DA

This cell-based assay measures the ability of an antioxidant to prevent the oxidation of 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF) within cells.

Materials:

-

Adherent cell line (e.g., HepG2, HaCaT)

-

96-well black, clear-bottom tissue culture plates

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

DCFH-DA solution

-

AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) or another free radical initiator

-

Phloroglucinol dihydrate

-

Quercetin (B1663063) (positive control)

-

Fluorescence microplate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well black, clear-bottom plate and culture until they reach confluence.[13]

-

Cell Treatment: Wash the cells with PBS and then incubate them with a solution containing DCFH-DA and various concentrations of phloroglucinol dihydrate (or quercetin as a positive control).[13]

-

Induction of Oxidative Stress: After the incubation period, wash the cells again with PBS. Add a solution of a free radical initiator like AAPH to induce cellular oxidative stress.[14]

-

Fluorescence Measurement: Immediately begin measuring the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm using a fluorescence microplate reader. Record measurements at regular intervals over a specific period.[15]

-

Calculation: The antioxidant activity is determined by calculating the area under the curve of fluorescence intensity versus time. The percentage of inhibition of DCF formation by the antioxidant is then calculated.

Signaling Pathways and Experimental Workflows

Nrf2/HO-1 Signaling Pathway

Phloroglucinol exerts its cellular antioxidant effects in part by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[16][17] Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of various antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1).[18][19]

Caption: Activation of the Nrf2/HO-1 signaling pathway by phloroglucinol dihydrate.

Experimental Workflow for In Vitro Antioxidant Assays

The general workflow for in vitro antioxidant assays like DPPH, ABTS, and FRAP follows a similar pattern of reagent preparation, reaction, and measurement.

Caption: Generalized experimental workflow for in vitro antioxidant capacity assays.

Experimental Workflow for Cellular Antioxidant Activity Assay

The cellular antioxidant activity assay involves a multi-step process to assess the antioxidant effects within a live cell environment.

Caption: Experimental workflow for the Cellular Antioxidant Activity (CAA) assay.

Conclusion

Phloroglucinol dihydrate demonstrates significant antioxidant properties through multiple mechanisms, including direct radical scavenging and the modulation of intracellular antioxidant defense pathways like Nrf2/HO-1. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and professionals in the fields of biochemistry, pharmacology, and drug development. Further investigation into the in vivo efficacy and bioavailability of phloroglucinol dihydrate is warranted to fully elucidate its therapeutic potential in preventing and treating oxidative stress-related diseases.

References

- 1. Role of Nrf2/HO-1 system in development, oxidative stress response and diseases: an evolutionarily conserved mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 3. Phloroglucinol: antioxidant properties and effects on cellular oxidative markers in human HepG2 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Phloroglucinol Attenuates Free Radical-induced Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijpsr.com [ijpsr.com]

- 6. Cytoprotective effect of phloroglucinol on oxidative stress induced cell damage via catalase activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Phloroglucinol Strengthens the Antioxidant Barrier and Reduces Oxidative/Nitrosative Stress in Nonalcoholic Fatty Liver Disease (NAFLD) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. acmeresearchlabs.in [acmeresearchlabs.in]

- 9. mdpi.com [mdpi.com]

- 10. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]

- 11. benchchem.com [benchchem.com]

- 12. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 13. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Live Cell Assays for the Assessment of Antioxidant Activities of Plant Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 15. doc.abcam.com [doc.abcam.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. The NRF-2/HO-1 Signaling Pathway: A Promising Therapeutic Target for Metabolic Dysfunction-Associated Steatotic Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

Phloroglucinol dihydrate's role as a trifunctional phenolic building block

An In-depth Technical Guide to Phloroglucinol (B13840) Dihydrate's Role as a Trifunctional Phenolic Building Block

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Phloroglucinol dihydrate, with the chemical structure of benzene-1,3,5-triol, is a highly versatile and symmetrical aromatic organic compound.[1] It serves as a pivotal trifunctional phenolic building block in organic synthesis, prized for its high reactivity and ability to act as a precursor for a vast array of complex molecules.[1] The three hydroxyl groups on the benzene (B151609) ring, positioned meta to each other, significantly activate the ring towards electrophilic substitution, making it a valuable starting material in the synthesis of pharmaceuticals, polymers, flavonoids, and analytical reagents.[1][2][3]

Naturally occurring as a secondary metabolite in plants, brown algae, and bacteria, phloroglucinol forms the core A-ring structure of all flavonoids.[1][3] Its dihydrate form offers enhanced stability and solubility, simplifying its handling in both aqueous and organic media for various research and industrial applications.[1] This guide provides a comprehensive overview of the chemical properties, reactivity, synthetic applications, and biological significance of phloroglucinol dihydrate, with a focus on its role as a trifunctional scaffold in chemical synthesis and drug discovery.

Physicochemical Properties and Stability

Phloroglucinol can exist in an anhydrous form or as a dihydrate, with the inclusion of two water molecules in its crystal lattice significantly influencing its physical properties.[1][4] Crystallization from aqueous solutions typically yields the dihydrate.[1]

Table 1: Physicochemical Properties of Phloroglucinol and its Dihydrate

| Property | Value | Reference(s) |

| Phloroglucinol (Anhydrous) | ||

| CAS Number | 108-73-6 | |

| Molecular Formula | C₆H₆O₃ | |

| Molecular Weight | 126.11 g/mol | |

| Melting Point | 218-221 °C | [3] |

| Solubility in Water | 10 g/L | |

| Phloroglucinol Dihydrate | ||

| CAS Number | 6099-90-7 | [1] |

| Molecular Formula | C₆H₁₀O₅ (C₆H₆O₃·2H₂O) | [5] |

| Molecular Weight | 162.14 g/mol | [6] |

| Melting Point | 116-117 °C (peritectic decomposition) | [3][4] |

| Solubility | Sparingly soluble in water; freely soluble in ethanol | [7] |

The stability of the hydrate (B1144303) and anhydrate forms is critically dependent on relative humidity (RH) and temperature. The dihydrate form is enthalpically stable but will convert to the anhydrous form below 16% RH (at 25°C).[1][4][8] Conversely, the anhydrous form is unstable under ambient conditions and readily absorbs moisture above 32% RH to form the dihydrate.[1][4][8]

Reactivity of the Trifunctional Scaffold

The term "trifunctional" refers to the three highly reactive hydroxyl (-OH) groups and the three activated carbon positions on the aromatic ring (C2, C4, C6). The powerful electron-donating nature of the hydroxyl groups makes the aromatic ring exceptionally nucleophilic and susceptible to electrophilic aromatic substitution.

Furthermore, phloroglucinol exhibits keto-enol tautomerism, existing in equilibrium with its keto form, 1,3,5-cyclohexanetrione. This tautomerism plays a crucial role in its reactivity, allowing it to participate in reactions characteristic of both phenols and ketones.

Caption: Tautomerism and reactive sites of the phloroglucinol scaffold.

Key Synthetic Reactions and Protocols

The unique reactivity of phloroglucinol makes it a versatile starting material for numerous organic reactions.

Friedel-Crafts Acylation

Phloroglucinol readily undergoes Friedel-Crafts acylation with acylating agents like acid anhydrides or acyl chlorides in the presence of a Lewis or Brønsted acid catalyst to produce acylphloroglucinols.[9][10] These products are important intermediates and possess biological activities themselves.[11]

Table 2: Synthesis of 2,4-Diacetylphloroglucinol (B43620) (DAPG) via Friedel-Crafts Acylation

| Catalyst | Acylating Agent | Conditions | Yield | Reference(s) |

| Silica (B1680970) Sulphuric Acid (SSA) | Acetic Anhydride (B1165640) | Solvent-free, 60°C, 15-20 min (Ultrasound) | 95% | [10] |

| CuSO₄·5H₂O | Acetic Anhydride | Ethyl Acetate, Room Temp, 8-23 hours | Good to Excellent | [9] |

| AlCl₃ | Acid Chloride | Nitrobenzene | Low | [12] |

Experimental Protocol: Ultrasound-Assisted Synthesis of 2,4-Diacetylphloroglucinol (DAPG) [10]

-

Reactant Mixture: In a reaction vessel, mix phloroglucinol (1 mmol) and acetic anhydride (2 mmol).

-

Catalyst Addition: Add silica sulphuric acid (SSA) catalyst (10% w/w).

-

Reaction: Place the vessel in an ultrasound bath and irradiate at 60°C for 15-20 minutes.

-

Work-up: After the reaction, monitor completion by Thin-Layer Chromatography (TLC). The product can often be isolated in high purity without the need for column chromatography.

-

Purification: If necessary, the crude product can be purified by recrystallization.

Hoesch Reaction

The Hoesch reaction allows for the synthesis of acylphloroglucinols by reacting phloroglucinol with a nitrile in the presence of an acid catalyst, typically HCl, followed by hydrolysis. This method is particularly useful for preparing hydroxyaryl ketones. For instance, 1-(2,4,6-Trihydroxyphenyl)ethanone can be synthesized from phloroglucinol and acetonitrile.[3]

Alkylation and Prenylation

The hydroxyl groups (O-alkylation) and the activated ring carbons (C-alkylation) can be alkylated. C-alkylation, particularly prenylation, is a key step in the synthesis of many natural products, including humulones from hops and hyperforin (B191548) from St. John's wort.[3][12] The reaction often employs a weak Lewis acid like ZnCl₂ as a catalyst.[12]

Experimental Protocol: Synthesis of an Alkylated Monoacylphloroglucinol Derivative [13]

-

Starting Material: Prepare a solution of a monoacylphloroglucinol (e.g., 2-isobutyrylphloroglucinol).

-

Base and Catalyst: In a biphasic system of toluene (B28343) and aqueous sodium hydroxide, add a phase transfer catalyst such as tetrabutylammonium (B224687) iodide (TBAI).

-

Alkylation: Add the alkylating agent (e.g., 1-bromo-4-(bromomethyl)benzene) to the mixture.

-

Reaction: Stir the reaction mixture vigorously at room temperature for the prescribed time (e.g., 48 hours), monitoring by TLC.

-

Work-up: Quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Condensation Reactions

Phloroglucinol is a fundamental building block for flavonoids and cannabinoids.[14][15][16] In flavonoid synthesis, it typically forms the A-ring through condensation with a C6-C3 unit. In cannabinoid synthesis, it can be condensed with terpene derivatives like menthadienol or olivetol (B132274) to form the core cannabinoid structure.[14]

Caption: Generalized workflow for cannabinoid synthesis using phloroglucinol.

Applications in Drug Development and Research

The phloroglucinol scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with diverse pharmacological activities.

Antispasmodic Agents

Phloroglucinol itself is used as an antispasmodic agent, particularly for treating gastrointestinal and biliary tract spasms.[2][17][18] Its mechanism involves the direct relaxation of smooth muscle cells through the non-competitive inhibition of voltage-dependent calcium channels and phosphodiesterases.[17]

Anti-inflammatory and Antioxidant Derivatives

Acyl and alkyl derivatives of phloroglucinol have shown potent anti-inflammatory and antioxidant properties.[11][13] These compounds can inhibit key inflammatory mediators like inducible nitric oxide synthase (iNOS) and nuclear factor kappa B (NF-κB).[11][13]

Table 3: Anti-inflammatory Activity of Synthesized Phloroglucinol Derivatives

| Compound | iNOS Inhibition IC₅₀ (µM) | NF-κB Inhibition IC₅₀ (µM) | Reference(s) |

| 1-[3-(4-Bromobenzyl)-2,4,6-trihydroxyphenyl]-2-methylpropan-1-one | 19.5 ± 0.7 | 37.5 ± 3.5 | [13] |

| 2-Methyl-1-[2,4,6-trihydroxy-3-(4-piperidin-1-ylmethylbenzyl)-phenyl]-propan-1-one | 19.0 ± 1.4 | 85.0 ± 21.2 | [13] |

| Diacylphloroglucinol derivative | 19.0 ± 1.4 | 34.0 ± 8.5 | [13] |

Anticancer Agents

Phloroglucinol and its derivatives have been investigated for their anticancer properties. Studies have shown they can induce apoptosis (programmed cell death) in various cancer cell lines, including colon cancer.[19][20]

Synthesis of Cannabinoids

Phloroglucinol is a key starting material in the stereospecific and cost-effective synthesis of cannabinoids like Cannabidiol (CBD), Cannabigerol (CBG), and their analogs.[14] This synthetic route is advantageous as it avoids the generation of psychoactive side products like THC.[14]

Role in Biological Signaling Pathways

Phloroglucinol and its derivatives exert their biological effects by modulating various cellular signaling pathways.

Induction of Apoptosis in Cancer Cells

In HT-29 human colon cancer cells, phloroglucinol has been shown to induce apoptosis through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways.[19] It upregulates the expression of Fas and FADD, leading to the activation of caspase-8 and caspase-3.[19] It also disrupts the mitochondrial membrane potential, causing the release of cytochrome c and activating caspase-9.[19]

Caption: Apoptosis induction by phloroglucinol in HT-29 cancer cells.[19]

Furthermore, phloroglucinol can inhibit cancer cell growth by suppressing the Insulin-like Growth Factor-1 Receptor (IGF-1R) signaling axis, which includes the downstream PI3K/Akt/mTOR and Ras/ERK-MAPK pathways.[20]

Anti-inflammatory Signaling

Phloroglucinol exhibits anti-inflammatory effects by modulating the AMPK/Nrf2/HO-1 pathway in macrophages.[21] It activates AMP-activated protein kinase (AMPK), which promotes the nuclear translocation of Nrf2. Nrf2 then induces the expression of the antioxidant enzyme heme oxygenase-1 (HO-1), leading to a reduction in pro-inflammatory mediators like NO, TNF-α, and IL-6.[21]

Caption: Anti-inflammatory action of phloroglucinol via the AMPK/Nrf2/HO-1 pathway.[21]

Conclusion

Phloroglucinol dihydrate stands out as a uniquely versatile and powerful trifunctional building block in synthetic chemistry. Its symmetrical structure, combined with the high reactivity conferred by its three hydroxyl groups, provides a robust platform for the construction of a wide range of valuable compounds. From its foundational role in the synthesis of natural products like flavonoids and cannabinoids to its application as a precursor for potent pharmaceuticals, the importance of the phloroglucinol scaffold cannot be overstated. For researchers in organic synthesis and drug development, a thorough understanding of its properties, reactivity, and synthetic transformations is essential for leveraging its full potential in creating novel molecules with significant therapeutic and industrial applications.

References

- 1. Phloroglucinol Dihydrate | Research Chemicals [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. Phloroglucinol - Wikipedia [en.wikipedia.org]

- 4. The Complexity of Hydration of Phloroglucinol: A Comprehensive Structural and Thermodynamic Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A13034.14 [thermofisher.com]

- 6. Phloroglucinol dihydrate | C6H10O5 | CID 80196 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Phloroglucinol dihydrate | 6099-90-7 [chemicalbook.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. A greatly improved procedure for the synthesis of an antibiotic-drug candidate 2,4-diacetylphloroglucinol over silica sulphuric acid catalyst: multiva ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05424K [pubs.rsc.org]

- 11. Synthesis and Anti-Inflammatory Activities of Phloroglucinol-Based Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. US4053517A - Method of acylation of phloroglucinol - Google Patents [patents.google.com]

- 13. benchchem.com [benchchem.com]

- 14. US20230357177A1 - Synthesis of cannabidiol and analogs thereof, and related compounds, formulations, and methods of use - Google Patents [patents.google.com]

- 15. researchgate.net [researchgate.net]

- 16. realhemp.com [realhemp.com]

- 17. benchchem.com [benchchem.com]

- 18. Phloroglucinol-Derived Medications are Effective in Reducing Pain and Spasms of Urinary and Biliary Tracts: Results of Phase 3 Multicentre, Open-Label, Randomized, Comparative Studies of Clinical Effectiveness and Safety - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Phloroglucinol induces apoptosis via apoptotic signaling pathways in HT-29 colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Phloroglucinol induces apoptosis through the regulation of insulin-like growth factor 1 receptor signaling pathways in human colon cancer HT-29 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Phloroglucinol possesses anti-inflammatory activities by regulating AMPK/Nrf2/HO-1 signaling pathway in LPS-stimulated RAW264.7 murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Historical Synthesis of Phloroglucinol

Introduction

Phloroglucinol (B13840) (1,3,5-trihydroxybenzene) is a benzenetriol of significant importance in the pharmaceutical and chemical industries, serving as a key intermediate in the synthesis of various drugs, dyes, and explosives. Its history, from its initial discovery in the mid-19th century to the development of various synthetic routes, reflects the evolution of organic chemistry. This guide provides a detailed overview of the discovery and pivotal historical methods for the synthesis of phloroglucinol, tailored for researchers, scientists, and professionals in drug development.

Discovery and Initial Isolation

Phloroglucinol was first isolated in 1855 by the Austrian chemist Heinrich Hlasiwetz. He obtained the compound through the chemical degradation of phloretin (B1677691), a flavonoid found in the bark of apple trees. This initial isolation was achieved through alkaline fusion, a common method at the time for breaking down complex organic molecules. This discovery was foundational, not only introducing a new compound but also providing a tool for the structural analysis of other natural products.

Experimental Protocol: Isolation from Phloretin (Reconstructed from Historical Accounts)

-

Objective: To isolate phloroglucinol from phloretin via alkaline fusion.

-

Materials:

-

Phloretin (extracted from apple tree bark)

-

Potassium hydroxide (B78521) (KOH)

-

Sulfuric acid or hydrochloric acid (for neutralization)

-

Diethyl ether (for extraction)

-

-

Methodology:

-

Alkaline Fusion: A sample of phloretin was heated with a concentrated solution of potassium hydroxide. This harsh treatment cleaved the bonds within the phloretin molecule.

-

Neutralization: The reaction mixture was cooled and then neutralized with a strong acid. This step protonated the resulting phenoxide ions to yield free phenols.

-

Extraction: The neutralized solution was extracted with diethyl ether. Phloroglucinol, being soluble in ether, partitioned into the organic phase.

-

Isolation and Purification: The ether extract was concentrated by evaporation. The crude phloroglucinol was then purified by recrystallization from hot water, yielding colorless crystals.

-

Historical Chemical Synthesis

Following its discovery, chemists sought to synthesize phloroglucinol to confirm its structure and to establish a reliable source independent of natural extraction. Several methods were developed, with the route starting from trinitrotoluene (TNT) or its derivatives being one of the most significant and well-documented.

One of the most notable early synthetic routes proceeds from 1,3,5-trinitrobenzene (B165232) or its precursor, 2,4,6-trinitrobenzoic acid, which can be obtained by the oxidation of TNT. This multi-step synthesis involves the reduction of the nitro groups to amines, followed by the hydrolysis of the resulting triaminobenzene. A detailed and reliable version of this procedure is documented in Organic Syntheses.

Experimental Protocol: Synthesis from 2,4,6-Trinitrobenzoic Acid

-

Objective: To synthesize phloroglucinol by the reduction and subsequent hydrolysis of 2,4,6-trinitrobenzoic acid.

-

Materials:

-

Crude 2,4,6-trinitrobenzoic acid: 225 g (0.87 mole)

-

Concentrated hydrochloric acid (sp. gr. 1.17): 2100 g (1800 cc, 19.6 moles)

-

Granulated tin: 830 g (7.0 atoms)

-

Sodium hydroxide solution (40%)

-

Cracked ice

-

-

Methodology:

-

Reduction: To the 2,4,6-trinitrobenzoic acid in a 5-L flask, add the concentrated hydrochloric acid. Add the granulated tin in small portions, initiating the reaction with gentle heating. The remainder of the tin is added at a rate that maintains a brisk reaction. The mixture is then heated on a steam bath for one hour to complete the reduction to 2,4,6-triaminobenzoic acid.

-

Neutralization: The hot solution is filtered to remove unreacted tin. The filtrate is cooled with 1 kg of cracked ice, and 40% sodium hydroxide solution is added to neutralize the free acid and a portion of the acid combined with the tin.

-

Hydrolysis: The neutralized mixture is diluted to 6 L and boiled under a reflux condenser for twenty hours in an inert atmosphere (e.g., coal gas). This step hydrolyzes the triaminobenzene intermediate to phloroglucinol.

-

Isolation: The precipitate (likely tin salts) is filtered off and washed thoroughly with boiling water. The combined filtrates are concentrated to 3 L.

-

Crystallization: The concentrated solution is made slightly acidic with hydrochloric acid and chilled to 0°C, causing phloroglucinol to crystallize.

-

Purification: The crude phloroglucinol is filtered off and recrystallized from hot water to yield 65–75 g of almost colorless phloroglucinol dihydrate.

-

Phloroglucinol Dihydrate: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and optimal storage conditions for phloroglucinol (B13840) dihydrate. Understanding the chemical and physical stability of this compound is critical for ensuring its integrity and performance in research, pharmaceutical development, and analytical applications. This guide summarizes key stability data, details relevant experimental protocols, and provides visual representations of degradation pathways and experimental workflows.

Chemical and Physical Properties

Phloroglucinol dihydrate (C₆H₆O₃·2H₂O) is the hydrated form of 1,3,5-trihydroxybenzene.[1][2] The presence of two water molecules in its crystal lattice significantly influences its physical and chemical properties compared to the anhydrous form.[3][4]

| Property | Value |

| Molecular Formula | C₆H₁₀O₅[1] |

| Molecular Weight | 162.14 g/mol [1][5] |

| Appearance | White or almost white, crystalline powder[2][6] |

| Melting Point | 116-117 °C (for the dihydrate)[7] |

| 218-221 °C (for the anhydrous form)[5][7][8] | |

| Solubility | Sparingly soluble in water, freely soluble in ethanol (B145695) (96%)[8] |

Stability Profile

Phloroglucinol dihydrate is a stable compound under recommended storage conditions; however, it is susceptible to degradation by light, moisture, and certain chemical agents.[9][10]

Influence of Humidity and Temperature

The hydration state of phloroglucinol is critically dependent on the ambient relative humidity (RH) and temperature. The dihydrate and anhydrous forms can interconvert based on these conditions.[3][4][11][12]

| Form | Condition | Stability |

| Dihydrate | 16% - 32% RH at 25°C | Stable[3] |

| < 16% RH at 25°C | Unstable, transforms to anhydrous form[3][4][11][12] | |

| > 50°C at ambient humidity | Unstable[3][4][11][12] | |

| Anhydrous | < 16% RH at 25°C | Stable[3] |

| > 32% RH at 25°C | Unstable, absorbs moisture to form the dihydrate[3][4][11] |

Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.[13] Phloroglucinol has been subjected to various stress conditions as per the International Council for Harmonisation (ICH) guidelines.[13]

| Stress Condition | Observation |

| Oxidative | Susceptible to degradation[13] |

| Alkaline Hydrolysis | Susceptible to degradation[13] |

| Acid Hydrolysis | More stable[13] |

| Dry Heat | More stable[13] |

| Photolytic | More stable[13] |

Recommended Storage Conditions

To maintain the integrity and purity of phloroglucinol dihydrate, the following storage conditions are recommended based on information from safety data sheets and stability studies:

-

Environment: Store in a dry, cool, and well-ventilated place.[9][10][14]

-

Protection from Moisture: Protect from moisture as it is hygroscopic.[9][10]

-

Incompatible Materials: Keep away from bases, acid anhydrides, and acid chlorides.[9][10]

Experimental Protocols

Moisture Sorption Analysis

This protocol is based on the methodology used to determine the stability of phloroglucinol's hydrate (B1144303) forms at different relative humidities.[11]

Objective: To evaluate the hygroscopicity and the stability of phloroglucinol dihydrate under various humidity conditions.

Apparatus: A dynamic vapor sorption (DVS) analyzer or a gravimetric moisture sorption analyzer.

Methodology:

-

Place a precisely weighed sample of phloroglucinol dihydrate (approximately 60 mg) into the analyzer.[11]

-

Start the experiment at a controlled relative humidity, for example, 40% RH.[11]

-

Perform a desorption cycle by incrementally decreasing the relative humidity. To achieve high precision around the phase transition, use small step changes (e.g., 2% RH) in the lower humidity range (<40% RH).[11]

-

Following the desorption cycle, initiate a sorption cycle by incrementally increasing the relative humidity up to 90% RH.[11]

-

Monitor the change in mass of the sample at each humidity step until equilibrium is reached.

-

Plot the percentage change in mass against the relative humidity to generate sorption and desorption isotherms.

Forced Degradation by HPLC

This protocol outlines a stability-indicating HPLC method for the analysis of phloroglucinol under stress conditions.[13]

Objective: To assess the stability of phloroglucinol under various stress conditions and to separate the drug from its degradation products.

Chromatographic Conditions:

-

Column: Reverse-phase CN column.

-

Mobile Phase: Aqueous solution of 0.5 g/L H₃PO₄ (85%).

-

Flow Rate: 1.5 mL/min.

-

Detection: UV at 220 nm.

Methodology:

-

Preparation of Standard Solution: Accurately weigh about 50 mg of phloroglucinol dihydrate standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with the appropriate solvent (e.g., water for baseline).

-

Acid Hydrolysis: Dissolve 50 mg of phloroglucinol dihydrate in 10 mL of 0.1 M HCl. After a specified time, neutralize the solution and dilute to 50 mL with water.

-

Alkaline Hydrolysis: Dissolve 50 mg of phloroglucinol dihydrate in 10 mL of 0.1 M NaOH.[13] After a specified time, neutralize the solution and dilute to 50 mL with water.[13]

-

Oxidative Degradation: Dissolve 50 mg of phloroglucinol dihydrate in a solution of hydrogen peroxide (e.g., 3%). After a specified time, dilute to 50 mL with water.

-

Thermal Degradation: Keep the solid drug substance in an oven at a specified temperature (e.g., 105°C) for a defined period.[16] Then, prepare a solution of a known concentration.

-

Photolytic Degradation: Expose the solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter. Then, prepare a solution of a known concentration.

-

Inject the prepared solutions into the HPLC system and analyze the chromatograms for the appearance of degradation peaks and the decrease in the peak area of the parent drug.

Visualizations

Microbial Degradation Pathway of Phloroglucinol

Certain anaerobic bacteria can degrade phloroglucinol. The following diagram illustrates the enzymatic pathway in Collinsella sp. zg1085.[17]

Caption: Enzymatic degradation pathway of phloroglucinol in Collinsella sp. zg1085.

Experimental Workflow for a Stability Study

References

- 1. Phloroglucinol dihydrate | C6H10O5 | CID 80196 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. Phloroglucinol Dihydrate | Research Chemicals [benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. フロログルシノール 二水和物 analytical standard | Sigma-Aldrich [sigmaaldrich.com]

- 6. nbinno.com [nbinno.com]

- 7. Phloroglucinol - Wikipedia [en.wikipedia.org]

- 8. Phloroglucinol dihydrate | 6099-90-7 [chemicalbook.com]

- 9. media.laballey.com [media.laballey.com]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 11. The Complexity of Hydration of Phloroglucinol: A Comprehensive Structural and Thermodynamic Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The complexity of hydration of phloroglucinol: a comprehensive structural and thermodynamic characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ijrpns.com [ijrpns.com]

- 14. lgcstandards.com [lgcstandards.com]

- 15. fishersci.com [fishersci.com]

- 16. ijsdr.org [ijsdr.org]

- 17. An aldolase-dependent phloroglucinol degradation pathway in Collinsella sp. zg1085 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. database.ich.org [database.ich.org]

- 19. accessdata.fda.gov [accessdata.fda.gov]

Methodological & Application

Phloroglucinol Dihydrate Protocol for Lignin Staining in Plant Cells

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Phloroglucinol (B13840) staining, commonly known as the Wiesner test, is a rapid and classic histochemical method for the qualitative detection of lignin (B12514952) in plant cell walls.[1][2] The technique is particularly useful for identifying lignified tissues, such as xylem and sclerenchyma fibers.[1][3] The reaction's principle lies in the specific binding of phloroglucinol to cinnamaldehyde (B126680) end-groups present within the lignin polymer under strongly acidic conditions, typically provided by hydrochloric acid (HCl).[2][3] This reaction produces a characteristic cherry red to red-violet color.[1][3] The intensity of the resulting color is generally proportional to the concentration of these cinnamaldehyde residues, offering a semi-quantitative assessment of lignification.[1][2]

This method is widely applied in various fields of plant biology, including:

-

Anatomical Studies: To visualize the structure and organization of lignified tissues within the plant body.[1]

-

Developmental Biology: To track the progression and pattern of lignification during cell and organ development.[1]

-

Plant Pathology: To investigate alterations in lignin deposition in response to pathogens or environmental stress.[1]

-

Genetic Screening: To rapidly screen mutant plant populations for changes in lignin content or composition.[2]

Principle of the Reaction

The staining mechanism involves an acid-catalyzed reaction where phloroglucinol acts as a nucleophile, attacking the aldehyde group of coniferaldehyde (B117026) and sinapaldehyde (B192390) units in the lignin polymer.[2] This forms a stable, colored chromophore that allows for the visualization of lignified tissues under a light microscope.[2] It is important to note that the Wiesner test is specific to these aldehyde end-groups and not the total lignin content, making it a valuable tool for studying lignin composition.[2]

Quantitative Data and Reagent Preparation